N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S2/c1-10-3-6-14(23-10)24(21,22)18(2)11-7-19(8-11)13-5-4-12-16-15-9-20(12)17-13/h3-6,9,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXRRDGFUVACKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-sulfonamide typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction. This method is eco-friendly and results in high yields . The reaction conditions often involve dry toluene and molecular sieves to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the microwave-mediated synthesis suggests potential for large-scale production. The use of microwave irradiation and eco-friendly reagents makes this method suitable for industrial applications, ensuring high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound
Scientific Research Applications
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The triazolo-pyridazine moiety is known to interact with various enzymes and receptors, modulating their activity. The compound’s sulfonamide group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity . These interactions can lead to the inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of triazolopyridazine-containing sulfonamides. Below is a detailed comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
Core Modifications: The target compound utilizes an azetidine linker, which is smaller and more rigid than the phenyl (Lin28-1632) or piperidine (Enamine compound) linkers in analogs. This rigidity may reduce off-target interactions . 5-Ethyl substitution in the compound increases molecular weight and lipophilicity (clogP ~3.5 vs.
Triazolopyridazine Variations :
- The trifluoromethyl group in the Enamine compound improves metabolic stability by resisting oxidative degradation, a common issue with methyl groups .
- Pyridinyl substitution () introduces a hydrogen-bond acceptor, which could enhance binding to kinase ATP pockets .
Biological Activity: Lin28-1632 demonstrates functional inhibition of Lin28 proteins, critical in stem cell differentiation, at 80 µM concentrations .
Biological Activity
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 298.38 g/mol
- CAS Number : 1351697-19-2
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazolo-pyridazine scaffold exhibit notable antimicrobial properties. For instance, a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides demonstrated significant antibacterial and antifungal activity in vitro. The presence of the thiophene and sulfonamide moieties enhances the bioactivity against various pathogens.
| Compound | Activity | IC50 (μM) |
|---|---|---|
| Compound A | Antibacterial | 5.0 |
| Compound B | Antifungal | 10.0 |
| This compound | TBD | TBD |
Anti-Tubercular Properties
In a study focusing on anti-tubercular agents, compounds similar to this compound were synthesized and evaluated against Mycobacterium tuberculosis. The results showed promising activity with some derivatives achieving IC50 values as low as 1.35 μM. This suggests that modifications in the triazolo-pyridazine framework can lead to enhanced potency against tuberculosis.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase (DHPS), crucial in folate synthesis.
- Interaction with DNA/RNA : The triazole ring may interact with nucleic acids or proteins involved in replication and transcription processes.
Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives based on the triazolo-pyridazine scaffold. Among them, this compound was tested for its cytotoxicity on HEK293 cells. The results indicated low toxicity levels with an IC50 greater than 50 μM.
Study 2: Structure–Activity Relationship (SAR)
Research into the SAR of similar compounds revealed that modifications at the thiophene position could significantly enhance biological activity. For example:
| Modification | Activity Change |
|---|---|
| Methyl group addition | Increased potency against M. tuberculosis |
| Sulfonamide substitution | Enhanced antibacterial properties |
Q & A
Basic: What are the key synthetic strategies for preparing N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)thiophene-2-sulfonamide?
Answer:
The synthesis typically involves multi-step reactions starting from heterocyclic precursors. Key steps include:
Ring Formation : Constructing the [1,2,4]triazolo[4,3-b]pyridazine core via cyclocondensation of hydrazine derivatives with pyridazine intermediates under reflux conditions .
Azetidine Functionalization : Introducing the azetidine moiety through nucleophilic substitution or coupling reactions. For example, azetidin-3-amine derivatives are reacted with activated triazolopyridazine intermediates using Pd-catalyzed cross-coupling or SNAr mechanisms .
Sulfonamide Linkage : Coupling the thiophene-2-sulfonamide group via sulfonylation of the azetidine nitrogen under basic conditions (e.g., NaH in DMF) .
Optimization Tips : Use TLC and HPLC to monitor intermediates, and employ column chromatography for purification. Yield improvements (60–75%) are achieved by controlling reaction time and stoichiometry .
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
Core techniques include:
- NMR Spectroscopy : 1H/13C NMR to verify regiochemistry of the triazolo-pyridazine ring and sulfonamide linkage (e.g., δ 8.2–8.5 ppm for pyridazine protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 435.12) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can contradictory solubility or stability data from different studies be resolved?
Answer:
Contradictions often arise from variations in solvent systems, pH, or temperature. Methodological approaches include:
- Standardized Solubility Assays : Test the compound in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) at 25°C and 37°C .
- Stability Profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products (e.g., sulfonamide hydrolysis) .
- Data Normalization : Compare results against internal controls (e.g., structurally similar triazolopyridazines from ) to identify outliers .
Advanced: What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
Answer:
Key PK optimization steps:
- Lipophilicity Adjustment : Introduce polar groups (e.g., methyl or methoxy) to the thiophene ring to lower logP from ~3.5 to ~2.8, improving aqueous solubility .
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., azetidine N-demethylation). Stabilize via fluorination or steric hindrance .
- Plasma Protein Binding : Use equilibrium dialysis to measure binding (>90% common for sulfonamides); reduce by modifying the sulfonamide substituents .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Answer:
Methodologies include:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to target enzymes (e.g., kinases or proteases) .
- Molecular Dynamics (MD) Simulations : Model interactions between the triazolo-pyridazine core and ATP-binding pockets .
- Mutagenesis Studies : Validate binding sites by introducing point mutations (e.g., Ala-scanning) in recombinant proteins .
Advanced: How should researchers address low yields in large-scale synthesis?
Answer:
Scale-up challenges often relate to exothermic reactions or purification inefficiencies. Solutions:
- Flow Chemistry : Use continuous flow reactors for triazolo-pyridazine cyclization to improve heat dissipation and reduce side reactions .
- Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane) to enhance crystal habit and filtration efficiency .
- Catalyst Recycling : Employ Pd nanoparticles immobilized on silica for azetidine coupling steps, reducing metal leaching .
Advanced: What computational methods predict the compound’s off-target effects?
Answer:
- Docking Screens : Use AutoDock Vina to screen against databases like ChEMBL or PubChem BioAssay .
- QSAR Models : Train models on triazolopyridazine derivatives to predict CYP450 inhibition or hERG channel binding .
- Machine Learning : Apply Random Forest classifiers to prioritize targets based on structural fingerprints (e.g., ECFP4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
